2-Bromo-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole
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Overview
Description
2-Bromo-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole is a chemical compound characterized by its bromine and fluorine atoms attached to a pyrrolopyrazole core. This compound is part of the broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyrroles and pyrazoles under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a catalyst to facilitate the formation of the pyrrolopyrazole core.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and the desired purity of the final product. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding saturated analogs.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like amines and halides, along with suitable solvents and temperatures, are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, which may have different biological activities.
Reduction Products: Saturated analogs that can exhibit altered chemical properties.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound and its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Bromo-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biological responses. The exact mechanism can vary based on the derivative and the context in which it is used.
Comparison with Similar Compounds
2-Bromo-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole is compared with other similar compounds, such as:
2-Chloro-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole: Similar structure but with chlorine instead of bromine.
5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole: Lacks the bromine atom.
2-Bromo-4,6-dihydropyrrolo[1,2-b]pyrazole: Lacks the fluorine atoms.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C6H5BrF2N2 |
---|---|
Molecular Weight |
223.02 g/mol |
IUPAC Name |
2-bromo-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole |
InChI |
InChI=1S/C6H5BrF2N2/c7-5-1-4-2-6(8,9)3-11(4)10-5/h1H,2-3H2 |
InChI Key |
QYFQQCDODSDUGW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=NN2CC1(F)F)Br |
Origin of Product |
United States |
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